molecular formula C16H19BrN2O2 B13506569 tert-butyl 5-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate

tert-butyl 5-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate

Cat. No.: B13506569
M. Wt: 351.24 g/mol
InChI Key: FACDVCARUYFQFP-UHFFFAOYSA-N
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Description

Tert-butyl 5-bromo-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of tert-butyl 5-bromo-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-2-carboxylate typically involves multiple steps. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields the tricyclic indole structure, which can then be further modified to introduce the tert-butyl and bromo substituents.

Chemical Reactions Analysis

Tert-butyl 5-bromo-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions for these reactions include methanesulfonic acid for oxidation, hydrogen gas with palladium for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Tert-butyl 5-bromo-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 5-bromo-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological activities. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Tert-butyl 5-bromo-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-2-carboxylate can be compared with other indole derivatives such as:

The uniqueness of tert-butyl 5-bromo-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-2-carboxylate lies in its specific combination of the indole and pyrido rings, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C16H19BrN2O2

Molecular Weight

351.24 g/mol

IUPAC Name

tert-butyl 5-bromo-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate

InChI

InChI=1S/C16H19BrN2O2/c1-16(2,3)21-15(20)19-8-7-10-13(9-19)18-12-6-4-5-11(17)14(10)12/h4-6,18H,7-9H2,1-3H3

InChI Key

FACDVCARUYFQFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)NC3=C2C(=CC=C3)Br

Origin of Product

United States

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